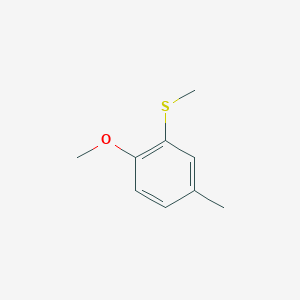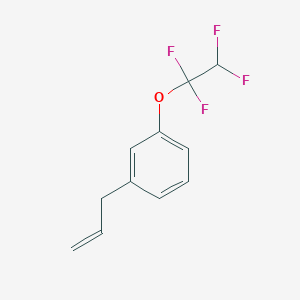
2-Methoxy-5-methylphenyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methylphenyl methyl sulfide is an organic compound with the molecular formula C9H12OS It is a derivative of phenyl methyl sulfide, where the phenyl ring is substituted with a methoxy group at the 2-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the phenol acting as a nucleophile and displacing the hydroxyl group to form the sulfide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic methylation of 2-methoxy-5-methylphenyl thiol using a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-methylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
2-Methoxy-5-methylphenyl methyl sulfide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used as an intermediate in the production of agrochemicals, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methylphenyl methyl sulfide involves its interaction with various molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. The sulfide group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: Similar structure but lacks the sulfide group.
2-Methoxyphenyl methyl sulfide: Lacks the methyl group on the phenyl ring.
5-Methylphenyl methyl sulfide: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-Methoxy-5-methylphenyl methyl sulfide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, along with the sulfide linkage. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-methoxy-4-methyl-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFLAHDWCWHLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995262.png)








![2-[(Cyclopropanemethoxy)methyl]benzaldehyde](/img/structure/B7995356.png)
